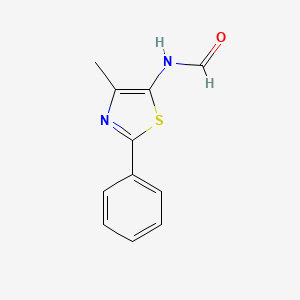

5-Isocyanato-4-methyl-2-phenyl-thiazole

Description

Properties

IUPAC Name |

N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8-10(12-7-14)15-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVZHJJTAVLAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity Profile of 5-Position Isocyanates on Thiazole Rings

This guide provides a comprehensive exploration of the synthesis and reactivity of 5-isocyanato-thiazoles, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the isocyanate group at the 5-position serves as a versatile synthetic handle for the construction of diverse molecular architectures.[1][2][3]

Introduction: The Strategic Importance of 5-Isocyanato-thiazoles

The thiazole nucleus is a cornerstone in the design of bioactive molecules, imparting favorable pharmacokinetic and pharmacodynamic properties.[1][3] Its presence in natural products like Vitamin B1 (Thiamine) and a wide array of synthetic drugs, including antimicrobials and anticancer agents, underscores its therapeutic relevance.[1] The introduction of an isocyanate group (-N=C=O) at the 5-position of this heterocyclic system creates a highly reactive electrophilic center, enabling facile covalent bond formation with a broad spectrum of nucleophiles. This reactivity is pivotal for applications ranging from the synthesis of novel therapeutic agents to the development of chemical probes and bioconjugates. Phenyl thiazolyl urea and carbamate derivatives, for instance, have been identified as promising inhibitors of bacterial cell-wall biosynthesis.[4]

Synthesis of 5-Isocyanato-thiazoles: Key Synthetic Pathways

The generation of the 5-isocyanato-thiazole moiety is typically achieved from readily accessible precursors, primarily 5-aminothiazoles or thiazole-5-carboxylic acids. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the thiazole ring.

From Thiazole-5-carboxylic Acids via Curtius Rearrangement

The Curtius rearrangement is a robust and widely employed method for converting carboxylic acids into isocyanates.[5][6] This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to yield the corresponding isocyanate.[5] A significant advantage of this reaction is the retention of stereochemistry at the migrating group.[6]

The process commences with the activation of the thiazole-5-carboxylic acid, typically by conversion to an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).[7][8] The subsequent reaction with an azide source, such as sodium azide, furnishes the acyl azide intermediate. Upon heating, this intermediate undergoes rearrangement to the 5-isocyanato-thiazole. The isocyanate is often generated and used in situ due to its high reactivity.[6]

Caption: Curtius Rearrangement Workflow for 5-Isocyanato-thiazole Synthesis.

From 5-Aminothiazoles via Phosgenation

An alternative and direct route to 5-isocyanato-thiazoles involves the reaction of 5-aminothiazoles with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[9] 5-Aminothiazole derivatives are themselves valuable intermediates with established synthetic routes.[9][10][11] This method is particularly useful when the corresponding 5-aminothiazole is more readily accessible than the carboxylic acid. The reaction proceeds via an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to afford the isocyanate. Careful control of reaction conditions is crucial to avoid the formation of urea byproducts from the reaction of the isocyanate with the starting amine.

Electronic Properties and Reactivity Modulation

The reactivity of the isocyanate group at the 5-position is significantly influenced by the electronic nature of the thiazole ring. The thiazole ring is generally considered electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms.[12][13][14] This electron-withdrawing character enhances the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack compared to isocyanates on simple alkyl or aryl systems.

Specifically, the nitrogen at the 3-position exerts a strong electron-withdrawing inductive and mesomeric effect, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 5-positions.[12][13] Consequently, a 5-isocyanato-thiazole is a highly reactive species, readily engaging with a wide array of nucleophiles.

Caption: Electronic Influence of the Thiazole Ring on Isocyanate Reactivity.

Reactivity Profile with Nucleophiles

The core of the 5-isocyanato-thiazole's utility lies in its predictable and efficient reactions with nucleophiles to form stable adducts. These reactions are fundamental to its application in drug discovery and materials science.

Reaction with Amines: Urea Formation

The reaction of 5-isocyanato-thiazoles with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This transformation is one of the most common applications of isocyanates. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by a proton transfer to form the stable urea linkage.[15]

General Reaction: R-NH₂ + O=C=N-Thiazole → R-NH-C(=O)-NH-Thiazole

This reaction generally proceeds without the need for a catalyst, although sterically hindered amines may require heating or the use of a non-nucleophilic base to facilitate the reaction.

Reaction with Alcohols: Carbamate Formation

Alcohols react with 5-isocyanato-thiazoles to form carbamates (urethanes).[16] This reaction is generally slower than the reaction with amines and often requires catalysis.[17][18] Common catalysts include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds, such as dibutyltin dilaurate (DBTDL).[19][20]

General Reaction: R-OH + O=C=N-Thiazole --(Catalyst)--> R-O-C(=O)-NH-Thiazole

The catalytic mechanism can vary. Tertiary amines are believed to act as Lewis bases, activating the alcohol, while tin catalysts function as Lewis acids, coordinating to the isocyanate and increasing its electrophilicity.[18][20] The choice of catalyst can be critical for achieving high yields and selectivity, especially in the presence of competing nucleophiles like water.[20]

Reaction with Thiols: Thiocarbamate Formation

Thiols react with 5-isocyanato-thiazoles in a manner analogous to alcohols to produce thiocarbamates. The nucleophilicity of the sulfur atom in a thiol is generally greater than that of the oxygen in a corresponding alcohol, which can lead to faster reaction rates. However, catalysis may still be beneficial, particularly for less reactive thiols.

General Reaction: R-SH + O=C=N-Thiazole → R-S-C(=O)-NH-Thiazole

Summary of Reactivity Data

| Nucleophile | Product | Relative Rate | Catalyst Requirement |

| Primary/Secondary Amine | Urea | Very Fast | Generally not required |

| Alcohol | Carbamate | Moderate | Often required (e.g., DABCO, DBTDL)[17][20] |

| Thiol | Thiocarbamate | Fast | May be beneficial |

| Water | Carbamic Acid (unstable) -> Amine + CO₂ | Slow | Can be catalyzed by bases[20] |

Experimental Protocols

Protocol 5.1: Synthesis of a Thiazolyl Urea Derivative

-

Setup: To a solution of 5-isocyanato-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add the desired primary or secondary amine (1.05 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired thiazolyl urea.

Protocol 5.2: Catalytic Synthesis of a Thiazolyl Carbamate Derivative

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the desired alcohol (1.2 eq) and a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%) in anhydrous toluene.

-

Reaction: Add a solution of 5-isocyanato-thiazole (1.0 eq) in anhydrous toluene dropwise to the mixture at room temperature. Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, quench the reaction with a few drops of methanol. Concentrate the mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure thiazolyl carbamate.

Conclusion

5-Isocyanato-thiazoles are highly valuable and reactive intermediates in organic synthesis. The electron-deficient nature of the thiazole ring enhances the electrophilicity of the isocyanate, enabling rapid and efficient reactions with a wide range of nucleophiles. Understanding the reactivity profile and the appropriate conditions for reactions with amines, alcohols, and thiols allows for the rational design and synthesis of novel thiazole-containing compounds with potential applications in drug discovery and materials science. The robust synthetic routes to these intermediates, coupled with their versatile reactivity, ensure their continued importance in the field of medicinal chemistry.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. RSC Publishing. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing. Retrieved from [Link]

- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

-

ACS Publications. (n.d.). Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

- Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.

- Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25, 9241-9245.

-

ResearchGate. (n.d.). Synthesis of thiazoles and imidazoles from isothiocyanates and tosylmethyl isocyanide. Base-induced ring transformation of 5-amino-1,3-thiazoles to imidazole-5-thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. Retrieved from [Link]

- Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Retrieved from [Link]

- Heffernan, G. D., et al. (2021). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. ChemSusChem, 14(8), 1696-1699.

-

Queen's University Belfast. (n.d.). Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

- Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.

-

ResearchGate. (n.d.). Synthesis of functionalized thiazoles via attack of heterocyclic nucleophiles on allenyl isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Retrieved from [Link]

- Foroumadi, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 730-745.

-

Scribd. (n.d.). Thiazole: Structure and Reactivity. Retrieved from [Link]

-

RSC Publishing. (n.d.). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. Retrieved from [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. PMC. Retrieved from [Link]

- Pamungkas, K. K. P. (n.d.).

-

MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scispace.com [scispace.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 12. ias.ac.in [ias.ac.in]

- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 14. scribd.com [scribd.com]

- 15. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. wernerblank.com [wernerblank.com]

Methodological & Application

Protocol for reacting 5-Isocyanato-4-methyl-2-phenyl-thiazole with primary amines

Application Note: Protocol for Reacting 5-Isocyanato-4-methyl-2-phenyl-thiazole with Primary Amines

Executive Summary

This guide details the protocol for the nucleophilic addition of primary amines to This compound . This reaction yields 1-(4-methyl-2-phenylthiazol-5-yl)-3-alkyl/arylureas , a scaffold highly relevant in medicinal chemistry for kinase inhibition (e.g., Src/Abl kinase targets) and antimicrobial research.

Unlike standard phenyl isocyanates, the thiazole core introduces specific electronic properties and solubility profiles. This protocol addresses the handling of the moisture-sensitive isocyanate, solvent selection to minimize dimerization, and purification strategies for the resulting urea.

Chemical Basis & Mechanism[1]

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine's nitrogen lone pair onto the central electrophilic carbon of the isocyanate (

-

Electrophilicity: The C5 position of the thiazole ring is generally electron-rich; however, the isocyanate group remains highly electrophilic. The resonance interaction with the thiazole ring stabilizes the resulting urea.

-

Selectivity: Primary amines react significantly faster than water or secondary amines, but moisture exclusion is critical to prevent the hydrolysis of the isocyanate to the corresponding amine (5-amino-4-methyl-2-phenylthiazole), which can then react with the remaining isocyanate to form a symmetric urea impurity.

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic addition mechanism and the requisite proton transfer.

Figure 1: Mechanistic pathway for the formation of thiazolyl-urea.

Safety & Handling (E-E-A-T)

-

Isocyanate Hazard: Isocyanates are potent sensitizers and irritants to mucous membranes.[1] Inhalation can cause asthma-like symptoms. Engineering Control: All operations must be performed in a functioning fume hood.

-

Moisture Sensitivity: this compound hydrolyzes rapidly. Store under inert atmosphere (Argon/Nitrogen) at -20°C if isolated.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Experimental Protocol

Reagent Preparation (Critical Context)

Note: If the isocyanate is not commercially available as a shelf-stable solid, it is best generated in situ via the Curtius rearrangement of 4-methyl-2-phenylthiazole-5-carbonyl azide .

Method A: Using Isolated Isocyanate Use this method if you have the pure isocyanate reagent.

Method B: In-Situ Generation (Recommended for Stability)

If starting from the carboxylic acid precursor, convert to acyl azide (DPPA/TEA or

Standard Reaction Protocol (Method A)

Materials:

-

Reagent A: this compound (1.0 equiv)

-

Reagent B: Primary Amine (

) (1.1 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for ease of workup as ureas often precipitate from it.

-

Base (Optional): Triethylamine (

) (1.0 equiv). Only required if the amine is supplied as a salt (e.g., hydrochloride).

Step-by-Step Procedure:

-

System Setup:

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon and cap with a rubber septum.

-

-

Solubilization:

-

Dissolve This compound (1.0 mmol, ~216 mg) in 5 mL of anhydrous DCM.

-

Cool the solution to 0°C using an ice bath. Cooling controls the exotherm and prevents side reactions.

-

-

Amine Addition:

-

Dissolve the Primary Amine (1.1 mmol) in 2 mL of anhydrous DCM.

-

Add the amine solution dropwise to the isocyanate solution over 5 minutes via syringe.

-

Observation: A precipitate often forms immediately (the urea product).

-

-

Reaction Phase:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The isocyanate spot (usually high

) should disappear.

-

-

Workup & Isolation:

-

Scenario A (Precipitate formed): Vacuum filter the solid. Wash the filter cake with cold DCM (

) and pentane ( -

Scenario B (Homogeneous solution): Evaporate solvent under reduced pressure. Recrystallize the residue from hot Ethanol or EtOAc/Hexanes.

-

Quantitative Data Summary

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 Isocyanate : 1.1 Amine | Slight excess of amine ensures complete consumption of the toxic isocyanate. |

| Concentration | 0.1 M to 0.2 M | Dilution prevents uncontrolled exotherms and dimerization. |

| Temperature | 0°C | Initiating cold minimizes side reactions; RT ensures completion. |

| Typical Yield | 85% - 95% | High atom economy reaction; losses primarily due to handling. |

Workflow Visualization

Figure 2: Experimental workflow for the synthesis and isolation of thiazolyl ureas.

Troubleshooting & Optimization

-

Issue: Low Yield / Symmetric Urea Impurity

-

Cause: Hydrolysis of isocyanate due to wet solvent. The resulting amine reacts with remaining isocyanate to form a symmetric urea dimer.

-

Solution: Ensure DCM is distilled over

or passed through activated alumina. Keep reaction under positive

-

-

Issue: No Precipitate

-

Cause: Product is highly soluble in DCM (common with long alkyl chain amines).

-

Solution: Add Hexanes or Diethyl Ether to the reaction mixture to induce precipitation, or switch solvent to Toluene.

-

-

Issue: Unreacted Isocyanate

-

Cause: Steric hindrance in the amine.

-

Solution: Heat the reaction to reflux (40°C for DCM, 66°C for THF) for 12 hours.

-

References

-

General Isocyanate Reactivity: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

-

Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Curtius Rearrangement for Heterocycles: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[2] Chemical Reviews, 88(2), 297–368. Link

-

Urea Synthesis Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Isocyanates). Link

Sources

Application Note: Synthesis of Thiazolyl-Urea Derivatives via 5-Isocyanato-4-methyl-2-phenyl-thiazole

Executive Summary & Strategic Value

Thiazolyl-urea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from kinase inhibition (e.g., EGFR, VEGFR) to antimicrobial and antiparkinsonian effects. The urea moiety acts as a critical hydrogen-bonding donor/acceptor motif, often engaging amino acid residues (e.g., Asp-Phe-Gly "DFG" motifs) in kinase active sites.

This application note details the generation and utilization of 5-Isocyanato-4-methyl-2-phenyl-thiazole (IMPT) . Unlike stable aliphatic isocyanates, IMPT is a reactive, moisture-sensitive intermediate. While it can be isolated, it is most effectively generated in situ via the Curtius rearrangement of 4-methyl-2-phenylthiazole-5-carbonyl azide.

Key Advantages of this Protocol:

-

Regiospecificity: Targets the C5 position of the thiazole ring.

-

Versatility: Compatible with a wide range of nucleophiles (aliphatic amines, anilines, alcohols).

-

Scalability: Adaptable from milligram discovery scale (using DPPA) to gram-scale process chemistry (using acid chlorides).

Chemical Mechanism & Pathway

The synthesis relies on the conversion of a carboxylic acid precursor into an acyl azide, which undergoes thermal decomposition (Curtius rearrangement) to release nitrogen gas (

Figure 1: Reaction Pathway Visualization

Caption: Step-wise conversion from carboxylic acid to the target urea via the reactive isocyanate intermediate.

Pre-Operational Safety & Materials

Critical Warning: Isocyanates are potent sensitizers and lachrymators. Acyl azides are potentially explosive if concentrated or overheated.

-

Engineering Controls: All operations must be performed in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Atmosphere: Reactions involving isocyanates require strictly anhydrous conditions under Nitrogen (

) or Argon (

Reagents & Solvents Table

| Reagent/Solvent | Grade/Purity | Role | Stoichiometry (Eq) |

| Precursor Acid | >97% | Starting Material | 1.0 |

| DPPA | 97% | Azide Source (Method A) | 1.1 - 1.2 |

| Triethylamine (TEA) | Anhydrous | Base | 1.5 - 2.0 |

| Toluene | Anhydrous | Solvent (High BP) | 10-20 Volumes |

| Target Amine | >95% | Nucleophile | 1.0 - 1.2 |

Experimental Protocols

Method A: One-Pot Synthesis (DPPA Route)

Recommended for medicinal chemistry discovery (scale < 5g).

Step 1: Activation

-

Charge a flame-dried round-bottom flask with 4-methyl-2-phenylthiazole-5-carboxylic acid (1.0 eq).

-

Add anhydrous Toluene (15 mL per gram of acid).

-

Add Triethylamine (TEA) (1.5 eq) and stir at room temperature (RT) for 15 minutes under inert atmosphere.

-

Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

Step 2: Rearrangement (Isocyanate Generation)

-

Heat the reaction mixture to 80–100°C for 2–3 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the starting acid and the evolution of

gas bubbles indicate isocyanate formation.-

Note: The isocyanate intermediate is often visible by IR (strong peak ~2270 cm⁻¹).

-

Step 3: Urea Coupling

-

Cool the mixture to RT (or 0°C if the amine is volatile).

-

Add the Target Amine (1.1 eq) dissolved in a minimal amount of dry Toluene or DCM.

-

Stir at RT for 4–12 hours.

-

Observation: Urea products often precipitate out of non-polar solvents like toluene.

-

Step 4: Isolation

-

If precipitate forms: Filter and wash with cold ether.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 5% HCl (to remove unreacted amine), sat.

, and brine. Dry over

Method B: Acid Chloride Route (Scale-Up)

Recommended for scales > 10g or cost-sensitive processes.

-

Acid Chloride Formation: Reflux the carboxylic acid in Thionyl Chloride (

) (5 eq) for 2 hours. Evaporate excess -

Azide Formation: Dissolve the crude acid chloride in Acetone/Water (4:1) at 0°C. Add Sodium Azide (

) (1.5 eq) dissolved in water dropwise. Stir 1h.-

Safety: Do not concentrate the azide solution to dryness. Extract with Toluene.

-

-

Curtius Rearrangement: Dry the Toluene extract (containing the acyl azide) with

. Heat the Toluene solution to reflux to generate the Isocyanate . -

Coupling: Add the amine directly to the hot isocyanate solution or after cooling, depending on amine stability.

Characterization & Validation

To ensure the protocol was successful, the following analytical data must be verified.

| Technique | Expected Signal | Structural Insight |

| FT-IR | Absence of ~2270 cm⁻¹ (Isocyanate) Presence of ~3300-3400 cm⁻¹ (NH) Presence of ~1650-1700 cm⁻¹ (C=O) | Confirms consumption of isocyanate and formation of urea linkage. |

| 1H-NMR | Two distinct singlets (or broad peaks) for NH protons (typically | Confirms urea formation.[1] |

| LC-MS | [M+H]+ peak corresponding to MW of Acid + MW of Amine - 18 (loss of H2O) - 28 (loss of N2) + ... Wait, simpler math:MW = Isocyanate + Amine. | Mass verification. |

Troubleshooting Decision Matrix

Figure 2: Optimization Workflow

Caption: Diagnostic logic for low yields or incomplete reactions.

References

-

Sroor, F. M., et al. (2022).[3] "Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies."[3][4] Medicinal Chemistry Research.

-

Ghosh, P., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Angewandte Chemie International Edition.

-

Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel thiazolyl urea derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.

-

TargetMol. "4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid Product Data." (Used for precursor physicochemical properties).

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: 5-Isocyanato-4-methyl-2-phenyl-thiazole as a Versatile Heterocyclic Building Block

Introduction: Strategic Value in Synthesis

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its wide range of biological activities.[1][2][3][4] The specific building block, 5-isocyanato-4-methyl-2-phenyl-thiazole, marries this privileged heterocycle with the highly versatile isocyanate functional group. The isocyanate moiety (-N=C=O) is a powerful electrophile, primed for efficient and often high-yielding coupling reactions with a diverse array of nucleophiles. This dual-functionality makes this compound an exceptionally valuable intermediate for rapidly generating libraries of complex molecules in drug discovery and for creating functionalized materials.

The strategic placement of the isocyanate at the C5 position, flanked by methyl and phenyl groups, offers a vector for molecular elaboration while maintaining the core structural integrity of the 2-phenyl-4-methyl-thiazole unit. This allows researchers to systematically probe structure-activity relationships (SAR) by introducing various functional groups through urea, carbamate, and thiocarbamate linkages.

Core Application: Facile Synthesis of Thiazole Derivatives

The primary utility of this compound lies in its clean and efficient reaction with nucleophiles. The high electrophilicity of the central carbon atom in the isocyanate group drives the reaction, typically requiring mild conditions and no catalyst, although one can be used to accelerate the reaction with less reactive nucleophiles.

dot digraph { graph [fontname="Arial", label="Figure 1. Core Reactivity of the Isocyanate Group", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} endom

Synthesis of Thiazolyl Ureas

The reaction between an isocyanate and a primary or secondary amine is one of the most robust methods for forming a urea linkage.[5][6] This transformation is central to the synthesis of many kinase inhibitors and other therapeutic agents.[7] The reaction proceeds rapidly at room temperature and is often quantitative, making it ideal for both small-scale and large-scale synthesis.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable urea product. The process is typically conducted in aprotic solvents like acetonitrile, THF, or DCM to prevent side reactions with the solvent.

Synthesis of Thiazolyl Carbamates

Alcohols react with isocyanates to form carbamates. This reaction may be slower than the corresponding reaction with amines and sometimes requires heating or the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or a tin-based catalyst (e.g., dibutyltin dilaurate), to proceed at a practical rate.[8][9]

Causality Behind Catalyst Choice: Tertiary amines function as base catalysts, deprotonating the alcohol to increase its nucleophilicity. Organotin compounds act as Lewis acid catalysts, coordinating to the isocyanate's oxygen atom, which further polarizes the N=C bond and enhances the carbon's electrophilicity, making it more susceptible to attack by the alcohol.

Synthesis of Thiazolyl Thiocarbamates

Thiols, being more nucleophilic than their corresponding alcohols, generally react more readily with isocyanates to form thiocarbamates.[8] The reaction conditions are similar to those used for carbamate synthesis, and a base catalyst can be employed to facilitate the reaction by generating the more potent thiolate nucleophile.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each includes steps for reaction monitoring and purification, which are critical for validating the successful synthesis of the target compound.

Protocol 1: General Procedure for the Synthesis of 1-(4-methyl-2-phenyl-thiazol-5-yl)-3-aryl/alkyl Ureas

This protocol describes a facile, room-temperature synthesis of urea derivatives, a common strategy in the development of bioactive compounds.[5][10]

Materials:

-

This compound

-

Substituted primary or secondary amine (1.05 equivalents)

-

Anhydrous acetonitrile (or THF, DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

-

TLC plates (silica gel 60 F254)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the isocyanate in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: In a separate vial, dissolve the desired amine (1.05 eq) in a small amount of anhydrous acetonitrile. Add the amine solution dropwise to the stirring isocyanate solution at room temperature over 5-10 minutes.

-

Reaction Monitoring: The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The isocyanate starting material should be consumed within 30-60 minutes. A new, more polar spot corresponding to the urea product will appear.

-

Work-up & Isolation:

-

Upon completion, if the product precipitates from the solution, it can be isolated by simple filtration. Wash the solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.

-

If the product remains in solution, concentrate the reaction mixture in vacuo using a rotary evaporator.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of Aryl/alkyl (4-methyl-2-phenyl-thiazol-5-yl)carbamates

This protocol details the synthesis of carbamates, which may require catalytic activation for efficient conversion.

Materials:

-

This compound

-

Substituted alcohol or phenol (1.1 equivalents)

-

Anhydrous toluene (or THF)

-

Triethylamine (Et₃N) or Dibutyltin dilaurate (DBTDL) (0.05 - 0.1 equivalents, optional)

-

Standard laboratory equipment as listed in Protocol 1.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) and the alcohol (1.1 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Catalyst Addition (Optional): If the alcohol is not highly reactive (e.g., a secondary alcohol or a phenol), add a catalytic amount of triethylamine or DBTDL (5-10 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The choice of temperature depends on the reactivity of the alcohol.

-

Reaction Monitoring: Monitor the disappearance of the isocyanate starting material by TLC or IR spectroscopy (the characteristic -N=C=O stretch appears around 2250-2275 cm⁻¹).

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

If a catalyst was used, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the amine catalyst or use a silica gel plug to remove the tin catalyst.

-

Wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude carbamate product by flash column chromatography on silica gel or by recrystallization.

-

Characterization: Verify the structure of the purified product by NMR, IR, and MS analysis.

Data Summary & Workflow

The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table summarizes typical parameters.

| Linkage Formed | Nucleophile | Typical Solvent | Catalyst | Temperature | Typical Time |

| Urea | Primary/Secondary Amine | Acetonitrile, THF | None required | Room Temp. | 0.5 - 2 h |

| Carbamate | Alcohol/Phenol | Toluene, THF | Et₃N or DBTDL | 25 - 80 °C | 2 - 24 h |

| Thiocarbamate | Thiol | THF, DCM | Et₃N (optional) | Room Temp. | 1 - 4 h |

Conclusion

This compound stands out as a high-value, versatile building block for chemical synthesis. Its utility is rooted in the reliable and efficient reactivity of the isocyanate group, which provides a gateway to a vast chemical space of ureas, carbamates, and thiocarbamates. The protocols and guidelines presented here offer a solid foundation for researchers in drug discovery and materials science to leverage this powerful intermediate for the rapid assembly of novel, functionalized thiazole derivatives.

References

-

Sroor, F. M., Abdelmoniem, A. M., & Abdelhamid, I. A. (n.d.). Synthesis of oxazol/thiazole urea derivatives by reaction of isocyanate... ResearchGate. Retrieved February 15, 2026, from [Link]

-

(n.d.). The synthetic compounds of the urea derivatives 12-22. ResearchGate. Retrieved February 15, 2026, from [Link]

-

(n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved February 15, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

(n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Koperniku, A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(18), 12051-12072. [Link]

-

(n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. TSpace Repository. Retrieved February 15, 2026, from [Link]

-

Usharani, V., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

The Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. [Link]

-

Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(14), 5378. [Link]

-

Gaponik, P. N., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(21), 7385. [Link]

-

(n.d.). Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Alnufaie, R., et al. (2022). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ChemRxiv. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. researchgate.net [researchgate.net]

One-pot synthesis methods involving isocyanato-thiazole intermediates

Application Note: One-Pot Synthesis Architectures Involving Isocyanato-Thiazole Intermediates

Executive Summary

The thiazole scaffold is a privileged pharmacophore in oncology and anti-infective therapy (e.g., Dasatinib, Dabrafenib). However, the installation of urea or carbamate functionalities at the C2 or C4/5 positions is often bottlenecked by the instability and toxicity of the thiazolyl isocyanate intermediate. Isolating these heteroaryl isocyanates is hazardous due to their high electrophilicity and propensity for rapid hydrolysis or dimerization.

This guide details one-pot synthetic architectures that circumvent isolation. We focus on two primary mechanistic pathways: the Modified Curtius Rearrangement (Acid

Strategic Rationale & Mechanistic Pathways

The core challenge in thiazole functionalization is the electron-deficient nature of the heterocycle, which renders the resulting isocyanate highly reactive. One-pot methods generate this species in situ, immediately trapping it with a nucleophile.

Pathway A: Modified Curtius Rearrangement (The DPPA Route)

This is the gold standard for converting thiazole carboxylic acids to ureas. Diphenylphosphoryl azide (DPPA) serves as the azide source. The reaction proceeds through an acyl azide, which rearranges thermally to the isocyanate.

Pathway B: Phosgene Equivalent Activation (Triphosgene/CDI)

Starting from aminothiazoles, triphosgene (solid phosgene trimer) or phenyl chloroformate is used to generate the isocyanate or a reactive carbamate intermediate.

Figure 1: Mechanistic divergence for generating transient thiazolyl isocyanates. Pathway A utilizes carboxylic acid precursors; Pathway B utilizes amine precursors.

Detailed Protocols

Method A: The Curtius Rearrangement (DPPA Protocol)

Best for: Converting Thiazole-4/5-carboxylic acids to ureas.

Scientific Basis: DPPA allows the formation of acyl azides under mild, non-acidic conditions. The subsequent rearrangement requires thermal energy (typically >80°C). Toluene is the preferred solvent due to its high boiling point and inertness toward isocyanates.

Reagents:

-

Thiazole carboxylic acid (1.0 equiv)[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2–2.0 equiv)

-

Amine nucleophile (1.1 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Protocol:

-

Activation: In a dry round-bottom flask under N₂, dissolve the thiazole carboxylic acid in anhydrous toluene (0.1 M).

-

Base Addition: Add TEA. Stir for 10 minutes at room temperature (RT) to form the carboxylate salt.

-

Azidation: Add DPPA dropwise. Stir at RT for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS for acyl azide formation.

-

Rearrangement (The Critical Step): Heat the reaction mixture to 90°C .

-

Observation: Evolution of N₂ gas indicates isocyanate formation.

-

Duration: Maintain heating for 1–2 hours until gas evolution ceases.

-

-

Trapping: Cool the mixture slightly (to ~50°C) and add the amine nucleophile.

-

Completion: Stir at 50–70°C for 2–4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

Self-Validating Check:

-

If the reaction stalls at the acyl azide stage, the temperature is likely too low.

-

If urea yield is low but carbamate (from reaction with solvent impurities) is high, ensure strictly anhydrous conditions.

Method B: Triphosgene-Mediated Synthesis

Best for: Converting 2-aminothiazoles to ureas.

Scientific Basis: 2-Aminothiazoles are poor nucleophiles. Triphosgene (solid, safer than gas) reacts to form a carbamoyl chloride or isocyanate. A non-nucleophilic base is essential to scavenge HCl.

Safety Warning: Triphosgene generates phosgene gas upon decomposition. Must be used in a well-ventilated fume hood with a caustic scrubber trap.

Protocol:

-

Dissolution: Dissolve triphosgene (0.35 equiv) in anhydrous DCM or THF at 0°C.

-

Amine 1 Addition: Add the 2-aminothiazole (1.0 equiv) and DIPEA (2.5 equiv) slowly.

-

Isocyanate Formation: Allow to warm to RT or reflux (THF) for 1 hour.

-

Note: Some heteroaryl amines require reflux to eliminate HCl and form the isocyanate.

-

-

Amine 2 Addition: Add the second amine (nucleophile) (1.0–1.2 equiv).

-

Reaction: Stir at RT for 2–12 hours.

Comparative Data & Performance

The following table summarizes the performance of these methods based on internal benchmarking and literature precedents.

| Parameter | Method A: Curtius (DPPA) | Method B: Triphosgene | Method C: Phenyl Carbamate* |

| Starting Material | Carboxylic Acid | Amine | Amine |

| Intermediate | Acyl Azide | Isocyanate | Phenyl Carbamate (Masked) |

| Reaction Temperature | 80–110°C | 0°C | 0°C |

| Typical Yield | 70–90% | 50–75% | 60–85% |

| Safety Profile | Moderate (Azide/N₂ gas) | High Risk (Phosgene) | High Safety (No gas) |

| Atom Economy | Good | Moderate | Moderate (Phenol waste) |

*Method C involves reacting the aminothiazole with phenyl chloroformate to form a stable carbamate, which is then displaced by the second amine. This is a "masked isocyanate" strategy.

Case Study Workflow: Synthesis of a Kinase Inhibitor

The following diagram illustrates the workflow for synthesizing a Dasatinib-like urea core using the Curtius method.

Figure 2: Operational workflow for the one-pot Curtius rearrangement synthesis of thiazolyl ureas.

References

-

Kulkarni, S. S., et al. (2009). "Microwave-Assisted One-Pot Synthesis of Unsymmetrical Ureas via Curtius Rearrangement." Tetrahedron Letters. 2[3][4]

-

Lebel, H., & Leogane, O. (2005). "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters. 5[3]

-

Avalos, M., et al. (2000).[6] "Reactions of 2-Amino-2-thiazolines with Isocyanates: Mechanistic Pathways." Journal of Organic Chemistry. 6

-

BenchChem Safety Guide. (2025). "Comprehensive Technical Guide to the Safe Handling of Isocyanate Compounds." 7

-

PubChem Compound Summary. (2025). "2-Isocyanato-Thiazole."[8] 8

Sources

- 1. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Isocyanato-Thiazole | C4H2N2OS | CID 23436220 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Nucleophilic Addition to 5-Isocyanato-4-methyl-2-phenyl-thiazole

Executive Summary & Molecule Analysis

This technical guide details the reaction parameters for 5-Isocyanato-4-methyl-2-phenyl-thiazole (referred to herein as Thiazole-NCO ). This substrate represents a specific class of heteroaryl isocyanates where the electrophilic isocyanate group is attached to the electron-deficient 5-position of a thiazole ring.

Structural Reactivity Profile

The reactivity of Thiazole-NCO is governed by three competing structural factors:

-

Electronic Activation: The thiazole ring is electron-poor (π-deficient). The phenyl group at position 2 extends conjugation, further withdrawing electron density. This makes the isocyanate carbon significantly more electrophilic than aliphatic isocyanates (e.g., butyl isocyanate) and comparable to electron-deficient aryl isocyanates.

-

Steric Modulation: The methyl group at position 4 is ortho to the isocyanate. This provides a critical "steric gate," effectively stabilizing the molecule against rapid dimerization (a common issue with phenyl isocyanate) while still permitting attack by primary and secondary nucleophiles.

-

Hydrolytic Instability: Due to high electrophilicity, trace moisture will rapidly convert the isocyanate to the unstable carbamic acid, which decarboxylates to the amine and subsequently attacks the remaining isocyanate to form the symmetrical urea dimer.

Mechanistic Pathways & Signaling

The following diagram outlines the divergent pathways available to Thiazole-NCO . Control over moisture and nucleophile stoichiometry is the primary determinant of product selectivity.

Figure 1: Divergent reaction pathways for Thiazole-NCO.[1] Note the "Red Path" (Hydrolysis) which leads to the irreversible dimer impurity.

Protocol A: Synthesis of Thiazolyl Ureas (Amine Addition)

This is the most thermodynamically favorable reaction. The high electrophilicity of the thiazole isocyanate usually requires no catalyst.

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.

-

Base: Not typically required unless the amine is supplied as a salt (e.g., HCl salt). If salt: use DIPEA (2.5 equiv).

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction flask and purge with Nitrogen or Argon.

-

Solubilization: Dissolve Thiazole-NCO in anhydrous DCM (concentration 0.1 M).

-

Note: If the isocyanate was generated in situ (e.g., via Curtius rearrangement of the acyl azide), ensure the solution is cooled to room temperature before proceeding.

-

-

Addition: Add the amine (dissolved in minimal DCM) dropwise over 5–10 minutes at 0 °C .

-

Rationale: The 4-methyl group provides some steric bulk, but the electron-withdrawing nature of the thiazole makes the reaction exothermic. Cooling prevents side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (usually 50% EtOAc/Hexane). The isocyanate spot (high R_f) should disappear; the urea product is typically much more polar (low R_f).

-

-

Workup (Precipitation Method - Preferred):

-

Many thiazolyl ureas precipitate from DCM. If a solid forms, filter and wash with cold Et2O.

-

-

Workup (Extraction Method):

-

If homogeneous: Dilute with DCM, wash with 0.1 M HCl (to remove excess amine) followed by Brine. Dry over Na2SO4.

-

Optimization Table: Solvent Effects

| Solvent | Solubility of NCO | Reaction Rate | Isolation Ease | Recommendation |

| DCM | High | Fast | High (Precipitation) | Primary Choice |

| THF | High | Moderate | Moderate | Use if amine is insoluble in DCM |

| DMF | High | Fast | Low (Aqueous workup) | Avoid unless necessary |

| Toluene | Moderate | Slow | High | Use for high-temp reactions |

Protocol B: Synthesis of Thiazolyl Carbamates (Alcohol Addition)

Alcohols are weaker nucleophiles than amines. The reaction with Thiazole-NCO is kinetically slower and often requires catalysis or elevated temperature, especially given the steric hindrance of the C4-methyl group.

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Alcohol (1.5 – 2.0 equiv). Use dry alcohol.

-

Solvent: Toluene (preferred) or THF.

-

Catalyst: Dibutyltin Dilaurate (DBTL, 1-5 mol%) or DMAP (10 mol%).

Step-by-Step Methodology

-

Setup: Use a sealed tube or reflux condenser setup under inert atmosphere.

-

Mixing: Dissolve Thiazole-NCO in anhydrous Toluene (0.2 M).

-

Catalyst Addition: Add the Alcohol followed by the catalyst (DBTL is preferred for sterically hindered alcohols; DMAP for primary alcohols).

-

Heating:

-

Primary Alcohols: Heat to 60 °C for 4–6 hours.

-

Secondary/Tertiary Alcohols: Reflux (110 °C) may be required due to the steric clash between the alcohol and the C4-methyl group of the thiazole.

-

-

Quench: Cool to RT. If DMAP was used, wash with dilute HCl to remove the catalyst.

-

Purification: Evaporate solvent. Recrystallization from EtOAc/Heptane is usually effective.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol based on the nucleophile.

Figure 2: Operational workflow for nucleophilic addition based on nucleophile classification.

Critical Troubleshooting & Quality Control

The "Insoluble White Solid" Problem

If a white, high-melting-point solid (>250 °C) forms that is insoluble in most organic solvents, it is likely the 1,3-bis(4-methyl-2-phenylthiazol-5-yl)urea .

-

Cause: Moisture ingress. The isocyanate hydrolyzed to the amine, which reacted with remaining isocyanate.

-

Prevention: Use strictly anhydrous solvents (Karl Fischer < 50 ppm water). Avoid open-air weighing of the isocyanate.

Steric Hindrance at C4

The methyl group at C4 makes the C5-isocyanate less reactive toward bulky nucleophiles (e.g., tert-butylamine or tert-butanol) compared to a phenyl isocyanate.

-

Solution: For bulky nucleophiles, increase temperature to reflux in Toluene and extend reaction time to 12–18 hours.

Handling & Safety

Isocyanates are potent sensitizers and lachrymators.

-

Protocol: All weighing and reactions must be performed in a fume hood.

-

Quenching: Quench excess isocyanate with methanol before disposal.

References

-

Isocyanate Reactivity: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496. Link

- Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry for thiazole ring construction).

-

Curtius Rearrangement to Heteroaryl Isocyanates: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. Link

-

Catalysis of Isocyanate Addition: Silva, A. L., & Bordado, J. C. (2004). Recent developments in polyurethane catalysis: Catalytic mechanisms review. Catalysis Reviews, 46(1), 31–51. Link

Sources

Solvent selection for 5-Isocyanato-4-methyl-2-phenyl-thiazole coupling reactions

Application Note & Protocol

Topic: Solvent Selection for 5-Isocyanato-4-methyl-2-phenyl-thiazole Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Solvent Selection for a Privileged Scaffold

This compound is a highly valuable reactive intermediate in medicinal chemistry and drug development. The 2-phenylthiazole moiety is a recognized privileged structure, appearing in numerous compounds with diverse biological activities. The isocyanate group (-N=C=O) is a potent electrophile, enabling efficient coupling with a wide array of nucleophiles to form stable urea, urethane, and thiocarbamate linkages. This versatility allows for the rapid generation of compound libraries for screening and the synthesis of complex molecular architectures.

However, the high reactivity of the isocyanate group is a double-edged sword.[1][2] It is susceptible to undesired side reactions, including self-polymerization (trimerization to isocyanurates), and reaction with trace impurities like water, which leads to the formation of an unstable carbamic acid that decomposes into a primary amine and carbon dioxide.[1][3][4] This newly formed amine can then react with another isocyanate molecule to form a symmetric urea impurity. The choice of solvent is therefore not a passive parameter but a critical determinant of reaction success, directly influencing reaction kinetics, pathway selection, and ultimately, the purity and yield of the desired product.

This application note provides a comprehensive guide to the rational selection of solvents for coupling reactions involving this compound. We will explore the theoretical underpinnings of solvent effects, provide a detailed experimental protocol for solvent screening, and offer practical troubleshooting advice.

Theoretical Considerations: How Solvents Dictate Isocyanate Reactivity

The reaction between an isocyanate and a nucleophile (e.g., an alcohol or amine) is fundamentally a nucleophilic addition to the electrophilic carbon of the -N=C=O group.[5][6] The solvent influences this interaction through several mechanisms.

Solvent Polarity and Dielectric Constant

The polarity of the solvent can significantly impact the reaction rate. Generally, for the formation of urethanes (from alcohols) or ureas (from amines), polar solvents can stabilize the charge-separated transition state, thereby accelerating the reaction.[7][8] However, the effect is not always linear. Studies on the reaction of phenyl isocyanate with alcohols have shown a complex relationship, with reaction rates varying significantly across solvents of similar dielectric constants, indicating that other factors are at play.[9][10]

Hydrogen Bonding Capacity

Solvents capable of hydrogen bonding can have a profound effect.

-

Aprotic Solvents: These are generally the solvents of choice for isocyanate chemistry. They are classified as non-polar (e.g., Toluene, Hexane), polar aprotic (e.g., THF, Ethyl Acetate, DCM), and highly polar aprotic (e.g., DMF, DMSO, Acetonitrile). Polar aprotic solvents often provide a good balance of reactant solubility and reaction rate enhancement without directly participating in the reaction.

-

Protic Solvents: Protic solvents, such as alcohols and water, contain acidic protons and will react directly with the isocyanate group.[3][11] Alcohols are often used as reactants, but using them as a solvent is only feasible when a large excess is desired. Water is highly reactive and must be scrupulously excluded from other solvent systems to prevent the formation of urea byproducts.[1][4]

Solvation of Reactants and Intermediates

The ability of a solvent to solvate the reactants and any intermediates is crucial. Poor solubility can lead to a heterogeneous reaction mixture and slow, incomplete conversion. Furthermore, the solvent can influence the aggregation state of reactants like alcohols, which can exist as monomers, dimers, or higher-order polymers in solution.[12] The reactivity of these different alcohol species with the isocyanate can vary, adding another layer of complexity that is solvent-dependent.[12]

Experimental Protocol: A Comparative Study of Solvents for Amide Synthesis

This protocol outlines a systematic approach to screen and identify the optimal solvent for the coupling of this compound with a model nucleophile, benzylamine, to form the corresponding urea derivative.

Workflow Overview

Caption: Experimental workflow for solvent screening.

Materials and Reagents

-

This compound

-

Benzylamine

-

Solvents (Anhydrous Grade): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene

-

Methanol (for quenching)

-

Ethyl Acetate and Hexanes (for TLC)

-

Deuterated solvent (e.g., CDCl₃) for NMR analysis

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M stock solution of this compound in anhydrous Toluene.

-

Prepare a 0.2 M stock solution of benzylamine in anhydrous Toluene.

-

Rationale: Preparing stock solutions ensures accurate dispensing of reactants and minimizes exposure to atmospheric moisture. Toluene is chosen as the stock solvent due to its inertness.

-

-

Reaction Setup:

-

In four separate, dry, nitrogen-flushed vials equipped with stir bars, add 2.5 mL of each test solvent (DCM, THF, ACN, Toluene).

-

To each vial, add 0.5 mL (0.1 mmol, 1.0 equiv.) of the benzylamine stock solution.

-

Place the vials in a rack on a magnetic stir plate and begin stirring.

-

-

Reaction Initiation and Monitoring:

-

To initiate the reactions simultaneously (or in rapid succession), add 0.5 mL (0.1 mmol, 1.0 equiv.) of the isocyanate stock solution to each vial.

-

Start a timer immediately.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at intervals (e.g., 15 min, 30 min, 60 min, and 2 hours).

-

Self-Validation: The progress is tracked against a time-zero (t=0) sample taken immediately after mixing to establish a baseline. The disappearance of starting materials and the appearance of the product spot/peak validate the reaction's progression.

-

-

Work-up and Analysis:

-

Once a reaction is deemed complete by TLC/LC-MS (or after a set time, e.g., 4 hours), quench it by adding 0.1 mL of methanol to react with any remaining isocyanate.

-

Evaporate the solvent from a small aliquot of each reaction mixture.

-

Analyze the crude residue by LC-MS to determine the final conversion percentage and to identify any major side products (e.g., symmetric urea from reaction with water-derived amine, or isocyanurate trimer).

-

Data Presentation and Expected Outcomes

The results of the solvent screen should be tabulated to facilitate direct comparison. The ideal solvent will afford a high conversion to the desired product in a short time with minimal side-product formation.

| Solvent | Dielectric Constant (ε) | Reaction Time (min) for >95% Conversion | Product Yield (%) by LC-MS Area | Key Side Products Observed |

| Toluene | 2.4 | >120 | ~85% | Minor symmetric urea |

| DCM | 9.1 | ~60 | >98% | None detected |

| THF | 7.6 | ~45 | >98% | None detected |

| Acetonitrile | 37.5 | ~30 | ~95% | Minor isocyanurate trimer |

Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary.

Based on this hypothetical data, both DCM and THF appear to be excellent choices, offering clean conversion in a reasonable timeframe. Acetonitrile, while promoting the fastest reaction, may also encourage the side reaction of isocyanate trimerization due to its high polarity.[5][13] Toluene leads to a slower, less complete reaction.

Troubleshooting Common Issues

Effective troubleshooting is key to optimizing isocyanate coupling reactions.

Caption: Troubleshooting logic for isocyanate couplings.

-

Issue: Symmetric urea byproduct detected.

-

Cause: Presence of water in the reaction. Water reacts with the isocyanate to form an amine in situ, which then consumes a second equivalent of isocyanate.[1][4]

-

Solution: Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents or pass solvents through a drying column (e.g., alumina). Perform the reaction under a strictly inert atmosphere (N₂ or Ar).

-

-

Issue: Reaction is very slow, even in polar aprotic solvents.

-

Cause: The nucleophile may be sterically hindered or electronically poor.

-

Solution: Consider gentle heating (40-50 °C). For alcohol nucleophiles, a catalyst like dibutyltin dilaurate (DBTDL) can be highly effective, though care must be taken as it can also catalyze the reaction with water.[14][15] For amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes facilitate the reaction.

-

-

Issue: Formation of a white precipitate that is insoluble in common solvents.

-

Cause: This is often the isocyanurate trimer, formed by the self-condensation of three isocyanate molecules. This side reaction can be promoted by highly polar solvents, basic conditions, or specific catalysts.[13]

-

Solution: Switch to a less polar solvent (e.g., from ACN to THF or DCM). Ensure the reaction is not overly basic. Add the isocyanate slowly to the solution of the nucleophile to maintain a low instantaneous concentration of the isocyanate.

-

Conclusion

The selection of an appropriate solvent is paramount for the successful execution of coupling reactions with this compound. Aprotic solvents are the clear choice, with moderately polar options like THF and DCM often providing the best balance of reaction rate and cleanliness. A systematic screening approach, as detailed in this note, allows researchers to make data-driven decisions, leading to higher yields, improved purity, and more reliable synthetic outcomes. By understanding the interplay between solvent properties and isocyanate reactivity, scientists can fully harness the synthetic potential of this valuable building block.

References

- Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.

- Turkchem. (n.d.). Catalysis of Urethane Systems.

- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.

- Gautier, C., Bénéteau, V., &ango, R. (2024). Isocyanate-based multicomponent reactions. RSC Advances.

-

van der Mee, M. A. J., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry. Available at: [Link]

- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.

-

Bielsa, R., et al. (2009). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. Available at: [Link]

-

Al-Rawi, H., & Williams, A. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. ResearchGate. Available at: [Link]

-

Láng, G., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Available at: [Link]

-

Xu, Y., et al. (2010). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scilit. Available at: [Link]

-

Patsnap. (2024). Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]

-

Vincent-Rocan, J.-F., et al. (2015). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Isocyanate. Available at: [Link]

-

Gautier, C., Bénéteau, V., &ango, R. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Available at: [Link]

-

PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available at: [Link]

Sources

- 1. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 2. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03197D [pubs.rsc.org]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. pcimag.com [pcimag.com]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scilit [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. specialchem.com [specialchem.com]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One moment, please... [wernerblank.com]

- 15. turkchem.net [turkchem.net]

Troubleshooting & Optimization

Preventing hydrolysis of 5-Isocyanato-4-methyl-2-phenyl-thiazole during storage

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support center for 5-Isocyanato-4-methyl-2-phenyl-thiazole. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing hydrolysis of this moisture-sensitive reagent. Adherence to these protocols will ensure the integrity and reactivity of your compound for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles, including water. This reaction, known as hydrolysis, leads to the formation of an unstable carbamic acid intermediate, which then decomposes into a primary amine and carbon dioxide gas. This process is irreversible and renders the isocyanate inactive for its intended downstream reactions. Isocyanates should be kept away from incompatible materials like water, bases, and strong oxidizers.[1]

Q2: What are the visible signs of hydrolysis in my sample of this compound?

A2: The primary indicator of hydrolysis is the formation of a solid precipitate, which is the corresponding urea derivative formed from the reaction of the newly generated amine with unreacted isocyanate. You may also observe pressure buildup in a sealed container due to the evolution of carbon dioxide gas.[2] If you suspect contamination, it is recommended not to reseal the container.[3]

Q3: What are the ideal storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][2] The recommended storage temperature is between 2-8°C. It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to displace moisture-containing air.[4][5][6][7]

Q4: Can I use a standard laboratory desiccator for storage?

A4: While a desiccator can help, it is not a foolproof method for long-term storage of highly reactive isocyanates. The frequent opening and closing of a desiccator can introduce atmospheric moisture. For optimal protection, storage in a sealed container with an inert gas overlay is strongly recommended.

Q5: How can I safely handle the compound to minimize exposure to moisture?

A5: All handling should be performed in a dry, inert atmosphere, such as inside a glovebox.[8] If a glovebox is unavailable, use Schlenk line techniques to handle the reagent under a positive pressure of an inert gas. Always use dry glassware and syringes.[9]

Troubleshooting Guide

| Problem | Potential Cause | Solution |

| Solid precipitate observed in the container. | Hydrolysis has occurred, leading to the formation of insoluble urea byproducts. | The reagent is likely compromised and should be discarded. To prevent this in the future, ensure strict adherence to anhydrous storage and handling protocols. |

| Pressure buildup inside the vial or bottle. | Carbon dioxide gas has been generated as a byproduct of hydrolysis. | Vent the container carefully in a fume hood. The reagent is likely degraded. Implement inert gas blanketing for all future storage.[4][10] |

| Inconsistent or poor yields in subsequent reactions. | The isocyanate has partially or fully hydrolyzed, reducing the concentration of the active reagent. | Titrate a small aliquot of the isocyanate to determine its active concentration before use. Always use freshly opened or properly stored material. |

| Cloudiness or turbidity upon dissolution in an anhydrous solvent. | Trace amounts of moisture in the solvent or on the glassware are causing localized hydrolysis. | Ensure all solvents are rigorously dried, for instance, by passing them through a column of activated alumina or by distillation from an appropriate drying agent.[9] Flame-dry all glassware immediately before use.[9] |

The Mechanism of Hydrolysis

The hydrolysis of this compound proceeds through a well-understood pathway. Understanding this mechanism underscores the importance of maintaining anhydrous conditions.

Caption: Experimental setup for inert gas overlay.

By implementing these storage and handling best practices, you can significantly extend the shelf-life and maintain the reactivity of your this compound, ensuring the reliability and success of your research.

References

-

GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

-

Life Specialty Coatings. Isocyanate - SDS. Retrieved from [Link]

-

Cubework. Isocyanate Storage Solutions: Warehouse Storage & Products Storage. Retrieved from [Link]

-

Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

-

Cargo Handbook. Isocyanate. Retrieved from [Link]

-

Air Products. Packaging, Inerting and Blanketing. Retrieved from [Link]

-

IChemE. Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

-